6-n-Hexylaminopurine: Technical Profile and Cytokinin Activity
6-n-Hexylaminopurine: Technical Profile and Cytokinin Activity
Content Type: Technical Whitepaper Subject: 6-n-Hexylaminopurine (N6-hexyladenine) CAS Registry Number: 14333-96-1
Part 1: Executive Summary
6-n-Hexylaminopurine (N6-hexyladenine) is a synthetic cytokinin analog derived from the purine adenine. Historically significant as one of the early structural probes used to define the pharmacophore of cytokinin activity, it remains a critical tool in plant physiology and medicinal chemistry. Unlike its more commercially ubiquitous analogs—such as 6-benzylaminopurine (BAP) or Kinetin—6-n-hexylaminopurine serves as a specialized ligand for dissecting receptor specificity between the histidine kinase receptors AHK3 and CRE1/AHK4.
Recent pharmacological investigations have expanded its utility beyond plant biology, identifying N6-substituted adenines as scaffolds for cytotoxic ribosides and ruthenium(III) coordination complexes with potential antineoplastic activity. This guide provides an in-depth analysis of its discovery, chemical synthesis, mechanism of action, and experimental applications.
Part 2: Chemical Identity & Synthesis[1][2]
Structural Characteristics
The compound consists of an adenine core substituted at the
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IUPAC Name: N-hexyl-7H-purin-6-amine
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Molecular Formula:
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Molecular Weight: 219.29 g/mol
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Solubility: Poorly soluble in water; soluble in dimethyl sulfoxide (DMSO), ethanol, and dilute acid/base.
Synthetic Pathway
The synthesis of 6-n-hexylaminopurine follows a classic nucleophilic aromatic substitution (
Protocol Logic:
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Precursor: 6-Chloropurine is preferred over 6-methylmercaptopurine for cleaner kinetics.
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Solvent: n-Butanol or Ethanol is used to allow reflux temperatures (
C) required to overcome the activation energy of the aromatic substitution. -
Base: An excess of amine or an added base (Triethylamine) neutralizes the HCl byproduct, driving the equilibrium forward.
Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of 6-n-hexylaminopurine.
Part 3: Discovery and Historical Context
The Post-Kinetin Era (1955–1965)
The discovery of Kinetin (N6-furfuryladenine) by Miller, Skoog, et al. in 1955 initiated a "golden age" of cytokinin research. Once the
6-n-Hexylaminopurine emerged during this period (late 1950s) not as a commercial product, but as a critical probe. The specific historical validation of this compound is documented in a 1961 study by Torrey at Harvard Forest. Torrey explicitly noted:
"The compounds, 6-hexylaminopurine and 6-phenylaminopurine (kindly provided by F. Skoog ), were added to the synthetic medium..."
This confirms that Folke Skoog's team had synthesized the hexyl derivative to test if the aromatic furan ring of Kinetin was strictly necessary, or if a hydrophobic aliphatic chain could mimic its effect. The results showed that the hexyl chain was indeed sufficient to induce mitosis in polyploid pea root cells, proving that the hydrophobic bulk at the
Evolution of Structure-Activity Relationships (SAR)
Early bioassays (Tobacco Callus, Amaranthus) established that activity peaked with chain lengths of 5–6 carbons (isopentenyl, hexyl). Shorter chains (methyl, ethyl) showed negligible activity, while longer chains (
Part 4: Mechanism of Action & Biological Activity
Receptor Specificity (Plant Systems)
In Arabidopsis thaliana, cytokinin signaling is mediated by a two-component phosphorelay system involving histidine kinase receptors (AHK2, AHK3, CRE1/AHK4).
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Ligand Binding: 6-n-Hexylaminopurine binds to the CHASE domain of these receptors.
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Selectivity: Recent SAR studies (e.g., Phytochemistry, 2018) indicate that while
-benzyl derivatives (BAP) are broad-spectrum, alkyl derivatives like the hexyl analog often show differential affinity. The lack of an aromatic ring reduces pi-stacking interactions within the ligand-binding pocket, altering the conformational change required for autophosphorylation.
Figure 2: Signal transduction pathway activated by 6-n-hexylaminopurine in plant cells.
Mammalian Activity & Medicinal Chemistry
Beyond plant biology, N6-substituted adenines have garnered interest in oncology.
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Cytotoxicity: The riboside of 6-n-hexylaminopurine (N6-hexyladenosine) exerts cytotoxic effects on human cancer cell lines. The mechanism involves the inhibition of Cyclin-Dependent Kinases (CDKs) and interference with adenosine uptake transporters.
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Ruthenium Complexes: Recent coordination chemistry research has utilized 6-n-hexylaminopurine as a ligand for Ruthenium(III) complexes (e.g., [Ru(III)Cl4(DMSO)(H-6-HAP)]). These complexes are designed to improve the bioavailability and tumor-targeting properties of metal-based drugs, leveraging the purine moiety to facilitate cellular entry.
Part 5: Experimental Protocols
Synthesis of 6-n-Hexylaminopurine
Objective: Produce high-purity 6-n-hexylaminopurine for bioassay.
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Reagents:
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6-Chloropurine (1.54 g, 10 mmol)
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n-Hexylamine (3.03 g, 30 mmol) [3 equivalents used to act as base]
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n-Butanol (20 mL)
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Procedure:
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Suspend 6-chloropurine in n-butanol in a round-bottom flask.
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Add n-hexylamine dropwise.
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Reflux at
C for 4–6 hours. Monitor via TLC (Silica gel; Mobile phase: CHCl3:MeOH 9:1). -
Workup: Cool the mixture. The product may precipitate directly. If not, remove solvent under reduced pressure.
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Purification: Recrystallize from aqueous ethanol.
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Validation: Melting point should be approx.
C (verify with literature).
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Cytokinin Bioassay (Callus Yield)
Objective: Quantify biological activity relative to Kinetin.
| Parameter | Condition |
| Tissue | Tobacco (Nicotiana tabacum) pith callus or Soybean callus |
| Basal Medium | Murashige & Skoog (MS) + 3% Sucrose |
| Auxin Control | 2 mg/L IAA (Indole-3-acetic acid) |
| Test Concentrations | 0.01, 0.1, 1.0, 10.0 |
| Duration | 28–35 days in dark at |
| Endpoint | Fresh weight (FW) of callus tissue |
Expected Result: 6-n-Hexylaminopurine typically exhibits a bell-shaped dose-response curve, with optimal activity often slightly lower or comparable to Kinetin, but significantly higher than unsubstituted adenine.
References
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Torrey, J. G. (1961). Kinetin as trigger for mitosis in mature endomitotic plant cells. Experimental Cell Research, 23(2), 281–299. Link
- Significance: Establishes the early synthesis of 6-hexylaminopurine by the Skoog lab and valid
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Mik, V., et al. (2011). Synthesis and biological activity of N6-substituted adenosines: Cytokinin and antitumor properties. European Journal of Medicinal Chemistry.
- Significance: Modern analysis of the cytotoxic properties of N6-alkyl deriv
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Rudnitskaya, O. V., et al. (2022). New chlorido-dimethylsulfoxide-ruthenium(III) complexes with different N6-substituted adenines. Molecules.[1][2][3][4][5][6][7][8][9] Link
- Significance: Details the coordination chemistry and X-ray structure of 6-n-hexylaminopurine complexes.
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Zahajská, L., et al. (2018). Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico. Phytochemistry, 149, 161-177. Link
- Significance: Provides comparative receptor binding d
Sources
- 1. researchgate.net [researchgate.net]
- 2. Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity | MDPI [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Hexylamine One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico | bioRxiv [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. 6-Hydroxypurine | 68-94-0 [chemicalbook.com]
- 8. Hydroxynorketamines: Pharmacology and Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
